

# (5E)-6,10-Dimethylundeca-5,9-dien-2-one structure and isomers.

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## Compound of Interest

Compound Name: Geranylacetone

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An In-depth Technical Guide to (5E)-6,10-Dimethylundeca-5,9-dien-2-one: Structure, Isomerism, and Analysis

## Introduction

(5E)-6,10-Dimethylundeca-5,9-dien-2-one, more commonly known as **geranylacetone**, is an acyclic monoterpenoid and a key organic compound with significant applications across various industries.[1] It is a colorless to light yellow oily liquid characterized by a fresh, floral, and slightly fruity aroma reminiscent of magnolia.[2][3] This compound is not only a staple in the fragrance and flavor industries but also serves as a critical intermediate in the synthesis of valuable molecules, including Vitamin E and other terpenoids.[2]

**Geranylacetone** is found naturally in a variety of plants, including rice, mangoes, tomatoes, mint, and tea.[4][5][6] It can also be formed from the degradation of vegetable matter by ozone or through the oxidation of certain carotenoids.[4] Its wide range of applications, from perfuming soaps and cosmetics to its use as a flavoring agent in food and beverages, underscores its industrial importance.[2][5] Furthermore, **geranylacetone** exhibits biological activities, including antimicrobial and insect-repellent properties, making it a subject of ongoing research.[7][8][9]

This guide provides a comprehensive overview of the chemical structure of **geranylacetone**, delves into its various isomers, outlines its synthesis and spectroscopic characterization, and details its applications for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**Geranylacetone** is systematically named (5E)-6,10-Dimethylundeca-5,9-dien-2-one.<sup>[10]</sup> Its structure consists of a thirteen-carbon chain with a ketone functional group at the second position (C2) and two carbon-carbon double bonds. The "(5E)" designation in its IUPAC name specifies the stereochemistry of the double bond between carbons 5 and 6, indicating a trans configuration.

The chemical formula for **geranylacetone** is  $C_{13}H_{22}O$ , and its molecular weight is approximately 194.31 g/mol.<sup>[4][10]</sup> It is a hydrophobic molecule, practically insoluble in water but soluble in oils and alcohols.<sup>[10][11]</sup>

### Table 1: Physicochemical Properties of (5E)-6,10-Dimethylundeca-5,9-dien-2-one

Property	Value	Source(s)
IUPAC Name	(5E)-6,10-Dimethylundeca-5,9-dien-2-one	[4]
Common Name	Geranylacetone, trans-Geranylacetone	[12]
CAS Number	3796-70-1	[12]
Molecular Formula	C <sub>13</sub> H <sub>22</sub> O	[4]
Molar Mass	194.318 g·mol <sup>-1</sup>	[4]
Appearance	Colorless to light yellow oily liquid	[2][10]
Odor	Floral, fruity, green, with rose and magnolia notes	[3][13]
Density	~0.8698 g/cm <sup>3</sup> (at 20 °C)	[4]
Boiling Point	126–128 °C at 10 mmHg	[4]
Flash Point	~101-110 °C	[2][3]
Refractive Index	~1.467 (at 20 °C)	[2]
Solubility	Slightly soluble in water; soluble in alcohol and oils	[10][11]

## Isomerism in 6,10-Dimethylundeca-5,9-dien-2-one

Isomerism is a key feature of 6,10-Dimethylundeca-5,9-dien-2-one, with geometric isomerism being the most significant for its properties and applications.

### Geometric Isomerism: (5E) vs. (5Z)

The presence of a double bond at the C5 position allows for the existence of two geometric isomers: cis (Z) and trans (E).

- (5E)-6,10-Dimethylundeca-5,9-dien-2-one (**Geranylacetone**): This is the trans-isomer. The higher priority groups on the carbons of the C5=C6 double bond are on opposite sides. This is the more common and industrially significant isomer.[12]
- (5Z)-6,10-Dimethylundeca-5,9-dien-2-one (Nerylacetone): This is the cis-isomer, where the higher priority groups are on the same side of the double bond.[14][15] Nerylacetone is also a natural product and contributes to the aroma of various essential oils.[9][14]

The structural difference between these two isomers, though subtle, can lead to different biological activities and sensory properties.[9] Commercially available **geranylacetone** is often sold as a mixture of the (E) and (Z) isomers.[16][17]

(5Z)-Nerylacetone (cis)

Z\_img

(5E)-Geranylacetone (trans)

E\_img

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Caption: Chemical structures of (5E)-**Geranylacetone** and (5Z)-Nerylacetone.

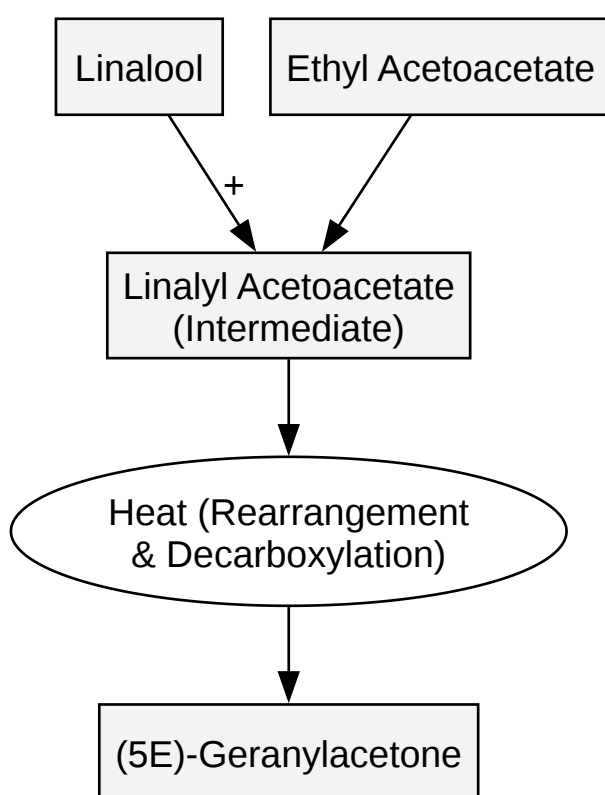
## Synthesis and Biosynthesis

### Chemical Synthesis

The most established industrial method for synthesizing **geranylacetone** is the Carroll Rearrangement. This reaction involves the thermal rearrangement of a  $\beta$ -keto- $\gamma,\delta$ -unsaturated ester.[4]

- Esterification: Linalool is reacted with an acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, to form linalyl acetoacetate.[4]
- Rearrangement: The resulting ester undergoes a [5,5]-sigmatropic rearrangement upon heating, followed by decarboxylation, to yield **geranylacetone**.[4]

This process is highly effective and is a cornerstone for the industrial production of **geranylacetone**, which is a precursor for isophytol, a key component in the synthesis of Vitamin E.[2]



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Caption: Simplified workflow of **Geranylacetone** synthesis via Carroll Rearrangement.

## Biosynthesis

In nature, **geranylacetone** is formed through the oxidative cleavage of carotenoids.[4] This biochemical reaction is catalyzed by enzymes known as carotenoid oxygenases. It is a common metabolite in various plants and is also produced by some microorganisms like *Saccharomyces cerevisiae*.[10]

## Spectroscopic Analysis and Characterization

Distinguishing between the (E) and (Z) isomers of 6,10-Dimethylundeca-5,9-dien-2-one requires precise analytical techniques. Spectroscopic methods are indispensable for structural elucidation and quality control.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides key information. The chemical shifts of the vinylic proton at C5 and the allylic protons at C4 and C7 are particularly diagnostic for differentiating between the E and Z isomers. In the (E)-isomer (**geranylacetone**), the methyl group at C6 typically shows a chemical shift that is distinct from that of the (Z)-isomer (nerylacetone).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum is also crucial. The chemical shifts of the carbons involved in the C5=C6 double bond and the adjacent carbons will differ between the two isomers due to steric effects.

### Infrared (IR) Spectroscopy

The IR spectrum of **geranylacetone** shows characteristic absorption bands that confirm its functional groups:

- A strong, sharp peak around  $1715\text{ cm}^{-1}$  corresponding to the C=O (ketone) stretching vibration.
- A medium-intensity peak around  $1670\text{ cm}^{-1}$  for the C=C stretching of the double bonds.
- Peaks in the  $2850\text{--}3000\text{ cm}^{-1}$  region for C-H stretching of the alkyl groups.

While IR spectroscopy is excellent for identifying functional groups, it is less effective than NMR for distinguishing between E and Z isomers.

### Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for analyzing **geranylacetone**.<sup>[10]</sup> The electron ionization (EI) mass spectrum

typically shows a molecular ion peak  $[M]^+$  at  $m/z$  194. Key fragment ions are observed at  $m/z$  43 (acetyl group) and 69, which are characteristic of terpene fragmentation patterns.<sup>[10]</sup>

## Experimental Protocol: Isomer Separation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating and identifying the (E) and (Z) isomers of 6,10-Dimethylundeca-5,9-dien-2-one. The difference in their stereochemistry leads to slightly different retention times on a GC column.

### Objective

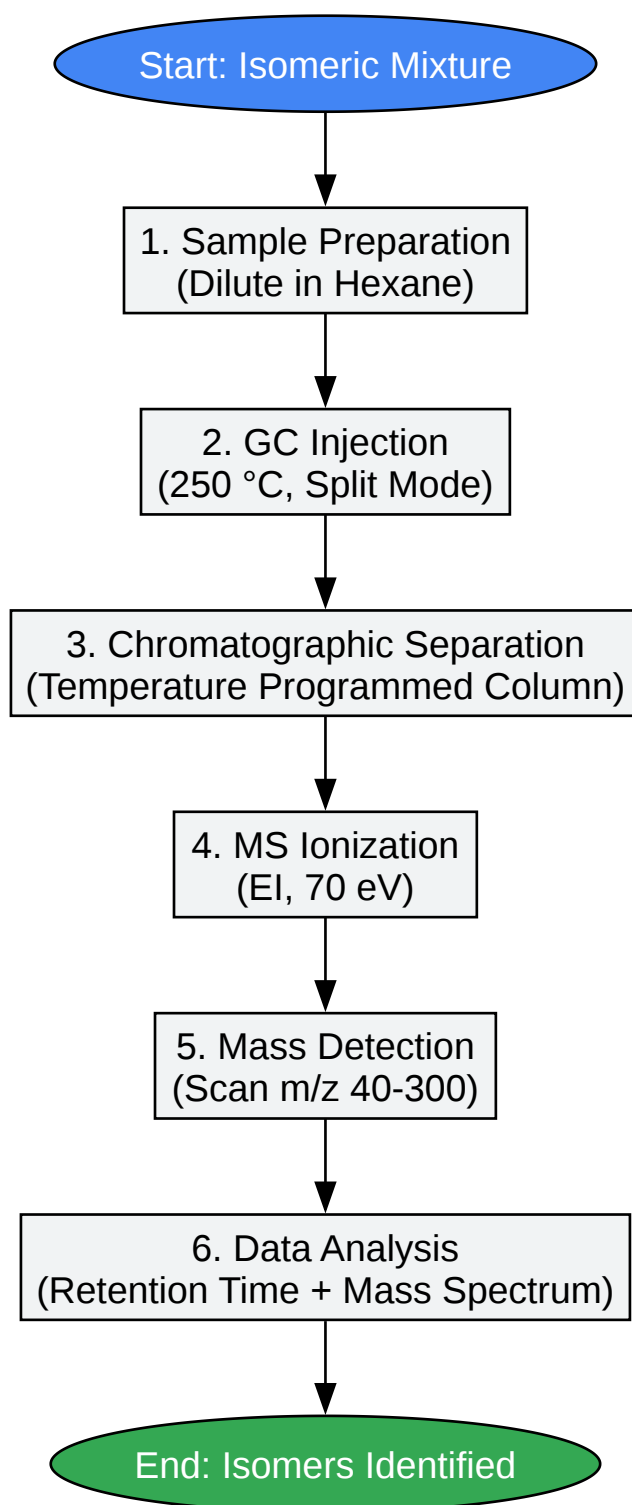
To separate and identify (5E)-**geranylacetone** and (5Z)-**nerylacetone** in a sample mixture.

### Methodology

- Sample Preparation: Dilute the sample containing the isomeric mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
- GC System Configuration:
  - Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms). A 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness column is standard.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Injector: Set to split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase temperature at a rate of 5 °C/min to 240 °C.
  - Final hold: Hold at 240 °C for 5 minutes.
  - (Note: This program is a starting point and should be optimized for the specific instrument and column.)

- MS Detector Configuration:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Analysis:
  - The two isomers will elute at slightly different retention times. Typically, nerylacetone ((Z)-isomer) elutes slightly earlier than **geranylacetone** ((E)-isomer).
  - Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST).<sup>[15][18]</sup> The fragmentation patterns will be very similar, but the combination of retention time and mass spectrum provides confident identification.





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Caption: Workflow for the GC-MS analysis of **Geranylacetone** isomers.

## Applications in Research and Industry

**Geranylacetone**'s versatile properties make it valuable in numerous fields.

- **Fragrance and Flavor:** It is widely used to impart floral and fruity notes in perfumes, cosmetics, soaps, and detergents.[5] In the food industry, it is used in flavors for beverages and a variety of food products, including apple, pear, and citrus essences.[2][3]
- **Chemical Synthesis:** **Geranylacetone** is a crucial starting material for the synthesis of other terpenoids. It is a key intermediate in the industrial production of isophytol, which is then used to manufacture synthetic Vitamin E.[2] It is also a precursor for farnesol and nerolidol.[5]
- **Biological and Pharmaceutical Research:** Research has shown that **geranylacetone** possesses various biological activities. It has demonstrated antimicrobial and antifungal properties.[8][9] Additionally, it has been investigated for its insect repellent and larvicidal activities, suggesting potential applications in agriculture and public health.[7][9] Studies have also explored its effects on gastric mucosa, indicating potential therapeutic uses.[8]

## Conclusion

(5E)-6,10-Dimethylundeca-5,9-dien-2-one is more than just a fragrant molecule; it is a vital chemical building block and a compound of significant scientific interest. Its structure, characterized by the trans configuration at its C5 double bond, and its relationship with its cis isomer, nerylacetone, are fundamental to its chemical identity and function. A thorough understanding of its synthesis, properties, and the analytical techniques required for its characterization is essential for professionals in the chemical, pharmaceutical, and food science industries. As research continues to unveil its diverse biological activities, the importance of **geranylacetone** is poised to expand into new and innovative applications.

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